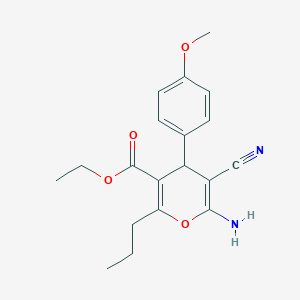

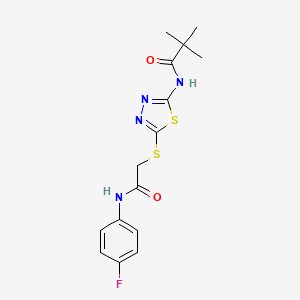

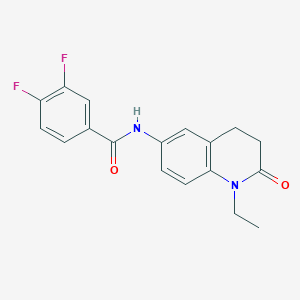

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

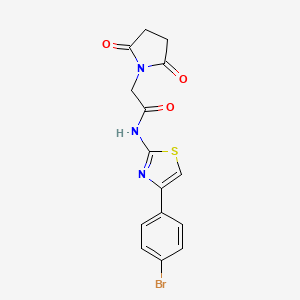

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the class of pyrans . Pyrans are common heterocyclic subunits present in a variety of natural compounds, such as alkaloids, carbohydrates, pheromones, polyether antibiotics, and iridoids .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano [2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium .Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of pyran can act as reactive electrophilic and nucleophilic cites .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, acylation and intramolecular cyclization of pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride result in the formation of the corresponding desired bicyclic pyrimidine derivatives . The chloromethyl derivative can be subjected to nucleophilic substitution by its reaction with morpholine, piperidine, or aniline, resulting in the corresponding 2-substituted pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand molecular conformations and interactions. Its crystal structure has been determined by X-ray analysis, revealing that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . This information is crucial for designing molecules with desired physical and chemical properties.

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It has been synthesized using trisodium citrate dihydrate as an eco-friendly catalyst. The synthesis process is significant for creating complex molecules efficiently and sustainably .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives have shown a range of biological activities. Pyrano[2,3-d]pyrimidines, for instance, exhibit cardiotonic, antitumor, antibacterial, antimicrobial, and anti-inflammatory properties . These activities make the compound a valuable starting point for developing new therapeutic agents.

Catalysis

The compound has been used to explore new catalytic methods in chemical reactions. Its synthesis involved a one-pot tandem Knoevenagel-cyclocondensation, which could be applied to other catalytic processes to enhance efficiency and selectivity .

Material Science

Due to its stable crystal structure and potential for forming hydrogen interactions, the compound could be investigated for its applications in material science. It might contribute to the development of new materials with specific optical or electronic properties .

Environmental Chemistry

The eco-friendly aspects of its synthesis, such as the use of water as a solvent and a commercially available, inexpensive catalyst, align with the principles of green chemistry. This approach minimizes the environmental impact of chemical processes and is an important consideration in environmental chemistry .

Wirkmechanismus

Target of Action

It’s known that 4h-pyran derivatives have gained significant attention due to their versatile chemical properties and potential biological activities .

Mode of Action

It’s known that the synthesis of 4h-pyran derivatives involves a one-pot approach using a nanostructured catalyst . The catalyst activates the carbonyl group of aromatic aldehyde, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in the Knoevenagel condensation product .

Biochemical Pathways

4h-pyran derivatives are known to exhibit a varied range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

4h-pyran derivatives are known to exhibit a varied range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential uses. Given the wide range of activities demonstrated by pyrano [2,3-d]pyrimidines, this compound could be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems . Additionally, its potential as a fuel additive of multivalent activity, particularly as an antioxidant, could be explored .

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-6-15-17(19(22)24-5-2)16(14(11-20)18(21)25-15)12-7-9-13(23-3)10-8-12/h7-10,16H,4-6,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUVQEQMXDTDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)

![7-[(2-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2900847.png)

![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)

![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)

![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)